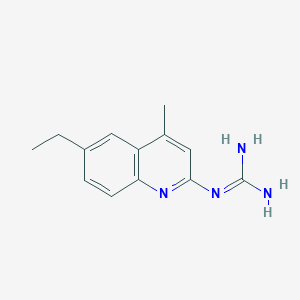

2-(6-Ethyl-4-methylquinolin-2-yl)guanidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H16N4 |

|---|---|

Molecular Weight |

228.29 g/mol |

IUPAC Name |

2-(6-ethyl-4-methylquinolin-2-yl)guanidine |

InChI |

InChI=1S/C13H16N4/c1-3-9-4-5-11-10(7-9)8(2)6-12(16-11)17-13(14)15/h4-7H,3H2,1-2H3,(H4,14,15,16,17) |

InChI Key |

MWILQPAURHETHQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(C=C2C)N=C(N)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 6 Ethyl 4 Methylquinolin 2 Yl Guanidine and Analogous Structures

Retrosynthetic Analysis and Strategic Disconnection Approaches for the Target Compound

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.infiveable.me For 2-(6-ethyl-4-methylquinolin-2-yl)guanidine, the primary disconnection breaks the C-N bond of the guanidine (B92328) group. This suggests a precursor, 2-amino-6-ethyl-4-methylquinoline, which can then be guanidinylated.

Further disconnection of the 2-amino-6-ethyl-4-methylquinoline reveals the key challenge: the formation of the trisubstituted quinoline (B57606) ring. This disconnection can be approached in several ways, primarily by breaking the bonds formed during classical quinoline syntheses. A logical disconnection is at the C2-N1 and C4-C4a bonds, which points towards a reaction between a 4-ethylaniline (B1216643) derivative and a β-diketone or a related species. Another strategic cut could be at the N1-C8a and C4-C4a bonds, suggesting a different set of precursors. The choice of disconnection often depends on the availability and reactivity of the starting materials. amazonaws.comyoutube.com

Advanced Synthetic Routes for the 2,4,6-Trisubstituted Quinoline Core

The synthesis of the 2,4,6-trisubstituted quinoline core is a critical step. Several classical and modern methods have been developed for quinoline synthesis, many of which can be adapted for this specific target.

Cyclocondensation and Annulation Strategies for Quinoline Ring Formation

Traditional methods for quinoline synthesis, such as the Combes, Doebner-von Miller, and Friedländer syntheses, remain valuable. iipseries.org

Combes Synthesis: This method involves the reaction of an aniline (B41778) with a β-diketone under acidic conditions. iipseries.org For the target molecule, 4-ethylaniline would be reacted with acetylacetone (B45752) to form a Schiff base intermediate, which then undergoes acid-catalyzed cyclization and dehydration to yield the desired 6-ethyl-2,4-dimethylquinoline.

Doebner-von Miller Reaction: This reaction utilizes an aniline, an α,β-unsaturated carbonyl compound, and an acid catalyst. wikipedia.orgslideshare.net It is a versatile method that can be used to synthesize a wide variety of substituted quinolines. clockss.org The reaction of 4-ethylaniline with crotonaldehyde, for instance, could theoretically lead to the desired quinoline core, although regioselectivity can be a challenge. Recent studies have explored using trifluoroacetic acid as a catalyst in acetic acid, yielding substituted quinoline-4-carboxylic acids. mdpi.com

Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. iipseries.org For the target scaffold, a derivative of 2-amino-5-ethylacetophenone could be condensed with a suitable ketone. A green and efficient modification of this method uses microwave irradiation with an ionic liquid catalyst under solvent-free conditions. benthamdirect.com

These classical methods often require harsh conditions and can result in low yields.

Metal-Catalyzed Coupling Reactions in Quinoline Synthesis

Modern synthetic organic chemistry has seen a surge in the use of transition-metal catalysis for the construction of heterocyclic systems, including quinolines. ias.ac.in These methods often offer milder reaction conditions, greater functional group tolerance, and higher yields compared to classical methods. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for the functionalization of pre-formed quinoline rings. researchgate.net However, for the de novo synthesis of the quinoline core, other metal catalysts are more commonly employed. Iron-catalyzed cascade reactions between anilines, aldehydes, and nitroalkanes provide a one-pot, three-component strategy for synthesizing substituted quinolines. rsc.org Copper-catalyzed one-pot syntheses involving the reaction of anilines and aldehydes have also been reported. ias.ac.in Furthermore, titanium-catalyzed three-component coupling reactions can generate N-aryl-1,3-diimine tautomers, which upon treatment with acetic acid, cyclize to form quinoline derivatives in a one-pot procedure. acs.org

| Catalyst | Reactants | Product | Yield | Reference |

| Iron(III) chloride | Aldehydes, anilines, nitroalkanes | Substituted quinolines | High | rsc.org |

| Copper(I) chloride | Anilines, aldehydes | Substituted quinolines | Moderate to good | ias.ac.in |

| Titanium catalyst | Primary amines, alkynes, isocyanides | Quinoline derivatives | 25-71% | acs.org |

Solvent-Free and Microwave-Assisted Synthetic Protocols

In line with the principles of green chemistry, solvent-free and microwave-assisted methods for quinoline synthesis have gained significant attention. cem.com These techniques often lead to shorter reaction times, higher yields, and reduced environmental impact. researchgate.net

Microwave irradiation has been successfully applied to classical reactions like the Skraup synthesis, using ionic liquids as the medium. mdpi.com Solvent-free microwave-assisted synthesis of quinolines has been achieved using reagents like poly(N,N'-dibromo-N,N'-dimethylenebenzene-1,3-disulfonamide) (PBBS) or N,N,N',N'-tetrabromobenzene-1,3-disulfonamide (TBBDA) with 2-aminobenzophenones and ketones or phenylacetylene. tandfonline.com Another approach involves a one-pot reaction of anilines with alkyl vinyl ketones on the surface of silica (B1680970) gel impregnated with indium(III) chloride under microwave irradiation without any solvent. researchgate.net

Introduction of the Guanidine Moiety at the 2-Position of the Quinoline Ring

Once the 6-ethyl-4-methylquinoline (B11917443) core is synthesized, the final step is the introduction of the guanidine group at the 2-position. This is typically achieved through the reaction of a 2-aminoquinoline (B145021) or a related derivative.

Direct Guanidinylation Procedures

Direct guanidinylation involves the reaction of an amine with a guanidinylating agent. A common method is the reaction of the corresponding 2-amino-6-ethyl-4-methylquinoline with cyanamide (B42294) in the presence of an acid catalyst. For example, the synthesis of N-[4-(morpholin-4-yl)phenyl]guanidine is achieved by reacting 4-morpholinoaniline (B114313) with cyanamide in the presence of hydrochloric acid. chemicalbook.com This approach could be adapted for the target molecule.

| Guanidinylation Reagent | Substrate | Conditions | Product | Reference |

| Cyanamide | Amine | Acid catalyst | Guanidine | chemicalbook.com |

| N,N'-di-Boc-S-methylisothiourea | Amine | HgCl₂, NEt₃ | Protected Guanidine | nih.gov |

| p-Methoxybenzyl (PMB) guanidine | Aryl/Heteroaryl Halide | Copper catalyst | PMB-protected Guanidine | nih.gov |

Regioselectivity and Stereoselectivity in Synthetic Transformations

Regioselectivity is a critical consideration in the synthesis of substituted quinolines like this compound. The substitution pattern on the quinoline ring is determined by the choice of starting materials and the reaction conditions.

In the context of the Friedländer synthesis, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, the regiochemistry of the final product is dictated by the structure of the reactants. wikipedia.orgorganic-chemistry.org For the synthesis of the 6-ethyl-4-methylquinoline core, one would start with 1-(2-amino-5-ethylphenyl)ethanone (B15258978) and a ketone with an active methylene (B1212753) group.

The Combes quinoline synthesis, another classical method, involves the reaction of an aniline with a β-diketone under acidic conditions. wikipedia.orgwikiwand.com The regioselectivity of the ring closure in the Combes synthesis is influenced by both electronic and steric effects of the substituents on the aniline ring. researchgate.net

For the introduction of the guanidine group at the 2-position, the regioselectivity is ensured by starting with a 2-substituted quinoline, such as a 2-amino or 2-chloro derivative. The functionalization at the 2-position of the quinoline ring is a well-established and predictable process.

Stereoselectivity is not a factor in the synthesis of the aromatic quinoline-guanidine structure itself. However, if chiral centers were present in the starting materials or introduced during the synthesis of more complex analogs, their control would become a significant aspect of the synthetic design.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

The optimization of reaction conditions is crucial for achieving high yields and purity, particularly for scalable synthesis. Key parameters that are often optimized include the choice of catalyst, solvent, temperature, and reaction time.

In the Friedländer synthesis of quinolines, various catalysts have been explored to improve yields and reaction rates, including trifluoroacetic acid, p-toluenesulfonic acid, iodine, and various Lewis acids. wikipedia.org Microwave-assisted synthesis has also been shown to accelerate the reaction and improve yields in some cases. organic-chemistry.org

For the conversion of 2-chloroquinolines to 2-aminoquinolines, the choice of the aminating agent and reaction conditions is important. While ammonia (B1221849) can be used, substituted amines or the use of catalysts can lead to cleaner reactions and higher yields.

For a scalable synthesis of this compound, a possible optimized route would be:

Friedländer or Combes synthesis of 6-ethyl-4-methyl-2(1H)-quinolinone from appropriate aniline and ketone/β-diketone precursors, with optimization of the acid catalyst and temperature to maximize the yield of the quinolinone.

Chlorination of the quinolinone using a reagent like phosphorus oxychloride, with careful control of the reaction time and temperature to ensure complete conversion and minimize side products. chemicalbook.com

Amination of the resulting 2-chloro-6-ethyl-4-methylquinoline. This step would require optimization of the amine source (e.g., a protected amine followed by deprotection, or direct amination with an ammonia equivalent) and potentially a catalyst to achieve high conversion to 2-amino-6-ethyl-4-methylquinoline.

Guanidinylation of the 2-aminoquinoline with cyanoguanidine under optimized acidic conditions and temperature to afford the final product, this compound, in high yield and purity.

Spectroscopic and Structural Elucidation of 2 6 Ethyl 4 Methylquinolin 2 Yl Guanidine

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 2-(6-Ethyl-4-methylquinolin-2-yl)guanidine would be recorded, typically in the range of 4000-400 cm⁻¹. The observed absorption bands would be assigned to specific vibrational modes of the molecule, providing key insights into its structure.

Expected Vibrational Bands:

N-H Stretching: The guanidinium (B1211019) group contains N-H bonds which would exhibit characteristic stretching vibrations, typically in the region of 3400-3200 cm⁻¹. The presence of multiple N-H bonds might lead to broad or multiple peaks in this region.

C=N Stretching: The C=N bond within the quinoline (B57606) ring and the guanidinium moiety would show strong absorption bands in the 1680-1620 cm⁻¹ range.

Aromatic C=C Stretching: The quinoline ring system would display several bands in the 1600-1450 cm⁻¹ region due to C=C stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methyl groups would be observed just below 3000 cm⁻¹.

C-H Bending: Bending vibrations for the methyl and ethyl groups would be expected in the 1465-1370 cm⁻¹ region.

Out-of-Plane C-H Bending: Characteristic bands in the 900-675 cm⁻¹ region would provide information about the substitution pattern of the aromatic quinoline ring.

A data table summarizing the key FT-IR peaks and their assignments would be presented as follows:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Hypothetical Data | ||

| ~3350 | Strong, Broad | N-H Stretching (Guanidinium) |

| ~3050 | Medium | Aromatic C-H Stretching |

| ~2960, ~2870 | Medium | Aliphatic C-H Stretching (Ethyl, Methyl) |

| ~1650 | Strong | C=N Stretching (Guanidinium, Quinoline) |

| ~1600, ~1550 | Medium | Aromatic C=C Stretching |

| ~1460 | Medium | CH₂ Bending (Ethyl) |

| ~1380 | Medium | CH₃ Bending (Methyl) |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural confirmation. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition.

Expected Mass Spectrometric Data:

Molecular Ion Peak ([M+H]⁺): The mass spectrum would show a prominent peak corresponding to the protonated molecule, which would confirm the molecular weight.

Fragmentation Pattern: The molecule would be expected to fragment in a characteristic manner under mass spectrometric conditions. Common fragmentation pathways could include the loss of the ethyl group, the methyl group, or parts of the guanidinium moiety. researchgate.net For instance, a neutral loss of guanidine (B92328) could be a potential fragmentation pathway. researchgate.net

A data table summarizing the expected mass spectrometry data would look like this:

| m/z | Relative Intensity (%) | Proposed Fragment |

| Hypothetical Data | ||

| 242.15 | 100 | [M+H]⁺ |

| 227.13 | [M+H - CH₃]⁺ | |

| 213.11 | [M+H - C₂H₅]⁺ | |

| 183.10 | [M+H - Guanidine]⁺ |

Chromatographic Methods for Purity Assessment and Isolation (e.g., TLC, HPLC)

Chromatographic techniques are indispensable for the purification of synthesized compounds and the assessment of their purity. Thin-Layer Chromatography (TLC) offers a rapid and simple method for monitoring reaction progress and identifying the number of components in a mixture, while High-Performance Liquid Chromatography (HPLC) provides high-resolution separation for both analytical purity determination and preparative isolation.

Thin-Layer Chromatography (TLC)

For a compound such as this compound, which possesses a basic guanidinium group and an aromatic quinoline core, a range of solvent systems can be employed for TLC analysis. The polarity of the mobile phase is critical for achieving optimal separation.

A typical TLC analysis would involve spotting a dilute solution of the compound onto a silica (B1680970) gel plate (a common stationary phase). The plate is then developed in a sealed chamber containing a suitable mobile phase. The choice of eluent would be guided by the polarity of the compound. A mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate, methanol, or ethanol) is commonly used. To suppress the basicity of the guanidine group and reduce tailing on the silica plate, a small amount of a basic modifier, such as triethylamine (B128534) or ammonia (B1221849), is often added to the mobile phase.

Visualization of the spots after development can be achieved under UV light (at 254 nm), where the aromatic quinoline ring will absorb and appear as a dark spot against the fluorescent background of the plate. Staining with reagents like iodine vapor or potassium permanganate (B83412) solution can also be used for visualization. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system and is used for identification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a more sophisticated chromatographic technique that offers superior separation and quantification capabilities. For the purity analysis of this compound, a reversed-phase HPLC method would be the most common approach.

In this setup, a non-polar stationary phase, typically a C18 or C8 bonded silica column, is used with a polar mobile phase. The mobile phase usually consists of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of all components in a sample.

Given the basic nature of the guanidine moiety, the addition of an acid modifier, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase is crucial. This serves to protonate the guanidine group, ensuring good peak shape and preventing interactions with residual silanol (B1196071) groups on the stationary phase. Detection is typically performed using a UV detector, set at a wavelength where the quinoline chromophore exhibits strong absorbance (e.g., around 254 nm or 280 nm). The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

A summary of a hypothetical HPLC method for the analysis of this compound is provided below.

| Parameter | Typical Conditions |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | e.g., 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Computational and Theoretical Investigations of 2 6 Ethyl 4 Methylquinolin 2 Yl Guanidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the detailed examination of electronic structure, which in turn governs a molecule's reactivity and physical properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. nih.gov By calculating the electron density of a molecule, DFT can be used to determine its ground-state electronic structure and a host of other properties. scienceopen.com For 2-(6-Ethyl-4-methylquinolin-2-yl)guanidine, DFT calculations, typically employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G*), can elucidate bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional picture of the molecule.

Furthermore, DFT is instrumental in reactivity profiling. The introduction of substituents like the ethyl and methyl groups on the quinoline (B57606) ring, as well as the presence of the guanidine (B92328) moiety, can significantly alter the charge distribution across the molecule. acs.org DFT calculations can quantify these electronic effects, providing insights into the molecule's stability and how it might interact with other chemical species. The calculated thermodynamic properties, such as the heat of formation, can also be derived from DFT, offering a measure of the molecule's stability relative to other isomers. ijpras.com

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. chemrxiv.org The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. For this compound, an MEP analysis would likely reveal distinct regions of positive and negative potential.

Typically, areas of negative potential (often colored red or yellow) are associated with electronegative atoms and indicate sites susceptible to electrophilic attack. In this molecule, the nitrogen atoms of the quinoline ring and the guanidine group would be expected to be regions of high negative potential. Conversely, regions of positive potential (usually colored blue) are associated with electropositive atoms, such as the hydrogen atoms of the guanidine's amino groups, and represent sites prone to nucleophilic attack. researchgate.net The MEP surface, therefore, provides a clear, intuitive map of the molecule's reactive sites, guiding the understanding of its potential intermolecular interactions. chemrxiv.org

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sapub.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.org For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the regions involved in electron donation and acceptance. It is anticipated that the electron-rich quinoline ring system and the guanidine group would contribute significantly to the HOMO, while the LUMO would likely be distributed over the aromatic system. The calculated HOMO-LUMO energy gap would provide a quantitative measure of the molecule's reactivity and potential for charge transfer within the molecule. researchgate.net

Below is a table of representative HOMO-LUMO energy gaps for similar quinoline derivatives, calculated using DFT, to illustrate the typical range of these values.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Quinoline | -6.646 | -1.816 | 4.83 |

| 4-Amino-Quinoline | -6.428 | -1.685 | 4.743 |

| 3-Phenyl-Quinoline | -6.345 | -1.835 | 4.510 |

| 4-Amino-3-phenyl-Quinoline | -5.883 | -1.507 | 4.376 |

This table presents data for illustrative purposes based on similar compounds and does not represent experimentally determined values for this compound. scirp.orgsemanticscholar.org

Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. ijarsct.co.in DFT calculations can be employed to predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). researchgate.net

The presence of the electron-donating guanidine group and the electron-accepting quinoline ring system in this compound suggests that it may possess NLO properties. ajchem-a.com DFT calculations would provide quantitative values for α and β, which are measures of the molecule's response to an external electric field. A large hyperpolarizability value indicates a strong NLO response. analis.com.my These calculations are crucial for the rational design of new NLO materials. physchemres.org

The following table shows representative calculated NLO properties for a heterocyclic compound to provide context for the expected values.

| Property | Value |

| Dipole Moment (μ) | High |

| Polarizability (α) | High |

| First Hyperpolarizability (β) | High |

This table is a generalized representation of expected NLO properties for compounds with similar structural features and is not based on specific calculations for this compound. analis.com.my

Molecular Modeling and Docking Simulations for Biological Target Interactions

Beyond its intrinsic chemical properties, the potential of this compound as a therapeutic agent can be explored through molecular modeling and docking simulations. These computational techniques are vital in modern drug discovery for predicting how a small molecule might interact with a biological target, such as a protein or nucleic acid.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.gov This technique is widely used to screen virtual libraries of compounds against a specific biological target and to understand the molecular basis of ligand-receptor interactions. For this compound, docking studies could be performed against a variety of protein targets where quinoline or guanidine derivatives have shown activity, such as kinases, reverse transcriptases, or topoisomerases. nih.govnih.gov

The docking process involves placing the ligand in the active site of the protein and evaluating the binding affinity, typically expressed as a docking score. nih.gov A more negative docking score generally indicates a more favorable binding interaction. mdpi.com The simulation can also reveal specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's active site. For instance, the guanidine group is a well-known hydrogen bond donor and could form strong interactions with appropriate residues in a protein's binding pocket. The quinoline moiety could engage in π-π stacking or hydrophobic interactions.

A hypothetical docking study of this compound against a panel of cancer-related protein targets might yield results similar to those presented in the following table.

| Protein Target | PDB ID | Docking Score (kcal/mol) |

| Serine/threonine-protein kinase 10 (STK10) | 6I2Y | -9.5 |

| HIV Reverse Transcriptase | 4I2P | -8.7 |

| Topoisomerase I | 1K4T | -7.9 |

This table is for illustrative purposes only and represents hypothetical docking scores to demonstrate the potential application of this technique. The values are not the result of actual docking studies on this compound. nih.govnih.govnih.gov

Identification of Key Residue Interactions (e.g., Hydrogen Bonding, π-Stacking, Cation-π Interactions)

The binding affinity and selectivity of a ligand, such as this compound, are fundamentally governed by a network of non-covalent interactions with its biological target. Computational methods, particularly molecular docking, are instrumental in predicting the binding pose and elucidating these critical interactions at the atomic level. For this specific compound, the key interactions can be hypothesized based on its distinct chemical moieties: the quinoline ring system and the guanidine group.

The planar, aromatic quinoline core is well-suited for engaging in several types of non-polar and aromatic interactions. π-π stacking interactions are likely to occur with the aromatic side chains of amino acid residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). These interactions, which can be parallel or T-shaped, are crucial for anchoring the ligand in a hydrophobic pocket. Additionally, the quinoline ring can form favorable hydrophobic and van der Waals interactions with alkyl side chains of residues such as valine (Val), leucine (Leu), isoleucine (Ile), and alanine (Ala). researchgate.netsemanticscholar.org

The guanidine group is a key contributor to the binding energy through its ability to form strong, directional interactions. At physiological pH, the guanidinium (B1211019) group is protonated and carries a positive charge, making it an excellent hydrogen bond donor . It can form multiple hydrogen bonds with negatively charged residues like aspartate (Asp) and glutamate (Glu), or with the backbone carbonyl oxygen atoms of the protein. nih.govnih.gov This positive charge also enables cation-π interactions , where the guanidinium group interacts favorably with the electron-rich face of aromatic residues (Phe, Tyr, Trp), further stabilizing the ligand-receptor complex. nih.gov The combination of these varied interactions provides a strong anchor for the molecule within a binding site.

Table 1: Potential Key Residue Interactions for this compound

| Molecular Moiety | Interaction Type | Potential Interacting Residues | Description |

|---|---|---|---|

| Quinoline Ring | π-π Stacking | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) | Stacking of aromatic rings, contributing to binding stability. |

| Quinoline Ring | Hydrophobic Interactions | Alanine (Ala), Valine (Val), Leucine (Leu), Isoleucine (Ile) | Interactions with non-polar side chains within a hydrophobic pocket. |

| Guanidine Group | Hydrogen Bonding | Aspartate (Asp), Glutamate (Glu), Serine (Ser), Backbone Carbonyls | Donation of hydrogen atoms to form strong, directional bonds. |

| Guanidine Group | Cation-π Interactions | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) | Electrostatic interaction between the positively charged guanidinium group and the aromatic ring's π-electron cloud. |

| Guanidine Group | Salt Bridge | Aspartate (Asp), Glutamate (Glu) | A combination of hydrogen bonding and electrostatic attraction with negatively charged residues. |

Exploration of Allosteric Binding Pockets

Beyond the primary, or orthosteric, binding site, computational studies are increasingly used to explore allosteric binding pockets on protein targets. Allosteric sites are distinct from the active site, and binding of a ligand to such a site can modulate the protein's activity, for instance, by inducing a conformational change that affects the active site's function. nih.gov Quinoline derivatives have been identified as allosteric inhibitors in various contexts, such as in the inhibition of HIV-1 integrase. nih.gov

Molecular Dynamics (MD) Simulations

Conformational Analysis of this compound in Solution

Molecular Dynamics (MD) simulations provide a powerful tool for understanding the dynamic behavior and conformational preferences of a molecule in a solvent environment, which mimics physiological conditions. nih.gov For this compound, an MD simulation would typically involve placing the molecule in a cubic box of explicit water molecules and simulating its movement over time (nanoseconds to microseconds). mdpi.com

The primary goal of such a simulation is to perform a conformational analysis. While the quinoline core is rigid, rotation around the single bond connecting the guanidine group to the quinoline ring allows for different spatial arrangements. The simulation trajectory would be analyzed to identify the most stable, low-energy conformations of the molecule in solution. Key analyses include calculating the Root Mean Square Deviation (RMSD) to assess the stability of the molecule's conformation over time and analyzing radial distribution functions (RDF) to understand how water molecules organize around different parts of the solute, such as the hydrophobic quinoline ring and the hydrophilic guanidine group. researchgate.net This provides insight into the molecule's flexibility and the solvent's influence on its preferred shape, which is crucial for understanding its interaction with a receptor. nih.gov

Dynamics of Ligand-Receptor Complex Formation

While docking provides a static snapshot of a potential binding pose, MD simulations are essential for evaluating the stability and dynamics of the ligand-receptor complex over time. doi.orgnih.govbiologicalmodeling.org Starting from a docked pose of this compound within its target protein, a long-timescale MD simulation (typically 100 ns or more) is performed on the entire complex solvated in water. mdpi.com

Several key metrics are analyzed from the simulation trajectory to understand the dynamics of the complex:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand are calculated over the simulation time. A stable, converging RMSD for both suggests that the complex is in a stable equilibrium and the ligand is not dissociating from the binding pocket. doi.org

Hydrogen Bond Analysis: The occupancy of specific hydrogen bonds between the ligand and receptor is monitored throughout the simulation. High occupancy indicates a stable and persistent interaction, which is critical for binding affinity. doi.org

These analyses provide a dynamic picture of the binding event, confirming the stability of key interactions predicted by docking and offering insights into the structural adaptability of both the ligand and the receptor. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Predictive Models for Quinoline-Guanidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.netnih.gov For a class of compounds like quinoline-guanidine derivatives, a QSAR model can be developed to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent molecules. nih.govelsevierpure.com

The development of a predictive QSAR model involves several key steps:

Dataset Preparation: A dataset of quinoline-guanidine derivatives with experimentally measured biological activity (e.g., IC50 values) is compiled. This dataset is then typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. biointerfaceresearch.com

Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and 3D properties (e.g., steric and electrostatic fields in CoMFA/CoMSIA). nih.govfrontiersin.org

Model Building and Validation: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with biological activity. researchgate.netnih.gov The model is rigorously validated using internal (e.g., cross-validation q²) and external (e.g., r²_pred for the test set) validation metrics to ensure its robustness and predictive ability. nih.govnih.gov

Successful QSAR models for quinoline derivatives have been developed for various biological targets, and the insights gained from the model's descriptors can inform the rational design of new derivatives with improved activity. nih.govnih.gov

Table 2: Components of a Typical QSAR Model for Quinoline Derivatives

| Component | Description | Examples |

|---|---|---|

| Dependent Variable | The biological activity being modeled. | pIC50, pEC50, log(1/C) |

| Independent Variables (Descriptors) | Numerical representations of molecular structure and properties. | 2D Descriptors: Molecular Weight, LogP, Topological Polar Surface Area (TPSA), Atom Counts. 3D Descriptors: Steric fields (CoMFA), Electrostatic fields (CoMFA/CoMSIA), Hydrophobic fields (CoMSIA). |

| Statistical Method | Algorithm used to correlate descriptors with activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), k-Nearest Neighbors (kNN), Support Vector Machines (SVM). |

| Validation Metrics | Statistical parameters used to assess the model's quality and predictive power. | Internal: R² (Coefficient of Determination), q² or R²cv (Cross-validated R²). External: R²_pred (Predictive R² for the test set). |

Identification of Physicochemical Descriptors Influencing Biological Activity

The biological activity of a molecule is intrinsically linked to its physicochemical properties. These descriptors govern how the compound interacts with biological systems, including its absorption, distribution, and binding to target receptors. For this compound, computational models provide valuable insights into these characteristics. Key physicochemical descriptors have been calculated to profile the molecule's behavior.

The molecular formula of the compound is C13H16N4, with a molecular weight of 228.29 g/mol . This moderate size is often favorable for oral bioavailability. The lipophilicity, a critical factor for membrane permeability, is estimated by the logarithm of the octanol-water partition coefficient (Log P). Predictions for this value vary slightly across different models, with a consensus Log P of 2.75, indicating moderate lipophilicity.

The topological polar surface area (TPSA), which quantifies the surface area of polar atoms, is predicted to be 78.17 Ų. This value is an important indicator of a drug's ability to permeate cell membranes. The number of hydrogen bond acceptors and donors are predicted to be 4 and 3, respectively. These descriptors are crucial for understanding the molecule's potential interactions with biological targets. The number of rotatable bonds is 2, suggesting a degree of conformational flexibility which can be important for receptor binding. The aqueous solubility of the compound is predicted to be moderately soluble.

These descriptors, when considered together, provide a profile that can be used to anticipate the biological behavior of this compound. For instance, the balance between its lipophilicity and polarity, as suggested by the Log P and TPSA values, is a key determinant of its potential for oral absorption and distribution.

| Physicochemical Descriptor | Predicted Value |

|---|---|

| Molecular Formula | C13H16N4 |

| Molecular Weight | 228.29 g/mol |

| Topological Polar Surface Area (TPSA) | 78.17 Ų |

| Consensus Log P (Lipophilicity) | 2.75 |

| Number of Hydrogen Bond Acceptors | 4 |

| Number of Hydrogen Bond Donors | 3 |

| Number of Rotatable Bonds | 2 |

| Aqueous Solubility | Moderately Soluble |

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions (Excluding Toxicity)

In silico ADME profiling is a critical component of modern drug discovery, allowing for the early prediction of a compound's pharmacokinetic properties. For this compound, several key ADME parameters have been computationally predicted to assess its potential as a drug candidate.

Absorption: The compound is predicted to have high gastrointestinal (GI) absorption. This is a favorable characteristic for orally administered drugs. The prediction is based on a combination of its physicochemical properties, such as its moderate molecular weight and lipophilicity. It is not predicted to be a substrate of P-glycoprotein (P-gp), an efflux pump that can limit the absorption of many drugs.

Distribution: A key aspect of distribution is the ability of a compound to cross the blood-brain barrier (BBB). Computational models predict that this compound is not likely to cross the BBB, which would be advantageous for drugs intended for peripheral targets, as it would minimize potential central nervous system side effects. The predicted steady-state volume of distribution (VDss) is low, suggesting that the compound may not distribute extensively into tissues.

Metabolism: The metabolism of a drug is primarily carried out by cytochrome P450 (CYP) enzymes. In silico predictions suggest that this compound is not an inhibitor of the major CYP isoenzymes, including CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4. This is a positive attribute, as inhibition of these enzymes can lead to drug-drug interactions.

| ADME Parameter | Prediction |

|---|---|

| Gastrointestinal Absorption | High |

| Blood-Brain Barrier (BBB) Permeant | No |

| P-glycoprotein (P-gp) Substrate | No |

| CYP1A2 Inhibitor | No |

| CYP2C19 Inhibitor | No |

| CYP2C9 Inhibitor | No |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | No |

Structure Activity Relationship Sar Analysis of 2 6 Ethyl 4 Methylquinolin 2 Yl Guanidine Derivatives

Systematic Modification of the Quinoline (B57606) Ring System

The quinoline scaffold is a prominent feature in many biologically active compounds, and its substitution pattern plays a pivotal role in determining the pharmacological profile of the 2-guanidinoquinoline derivatives.

While direct SAR studies on 2-(6-Ethyl-4-methylquinolin-2-yl)guanidine are not extensively documented, the influence of alkyl substituents on the quinoline ring has been explored in related series of compounds. The ethyl group at position 6 and the methyl group at position 4 are expected to modulate the compound's lipophilicity, steric profile, and electronic properties, which in turn can affect target binding, cell permeability, and metabolic stability.

In a study of 2,4-disubstituted quinoline derivatives, compounds such as 8-Ethyl-4-methyl-2-(pyridin-4-yl)quinoline demonstrated excellent cytotoxicity against specific human cancer cell lines arabjchem.org. This suggests that the 4-methyl and an ethyl group (albeit at position 8 in this example) can be favorable for certain biological activities. The presence of bulky aryl groups at positions 2 and 4 of the quinoline ring has also been associated with enhanced cytotoxicity arabjchem.org. Generally, the introduction of alkyl groups onto a heterocyclic ring can increase the partition coefficient (lipophilicity), which may enhance antimicrobial properties by facilitating passage through cell walls arabjchem.org.

The table below summarizes the observed influence of specific alkyl substitutions on the bioactivity of quinoline derivatives from various studies.

| Compound Series | Substitution | Position(s) | Observed Effect on Bioactivity | Reference |

| 2-(Pyridin-4-yl)quinoline | Ethyl, Methyl | 8, 4 | Excellent cytotoxicity against MCF-7, H-460, and SF-268 cancer cell lines. | arabjchem.org |

| Indole-quinoline | Methyl | 5 vs. 6 | C-5 methyl substitution showed more potent anticancer activity than C-6 substitution. | |

| Quinoline-carbonitrile | Methoxy vs. Methyl | 6 | Methoxy group led to an increased zone of inhibition in antibacterial assays compared to a methyl group. |

This table presents data from related quinoline derivatives to infer potential SAR trends for this compound.

The position of substituents on the quinoline ring is a critical determinant of biological activity. Different substitution patterns can lead to significant variations in efficacy and selectivity. For instance, in a series of 4-aminoquinolines, a substituent at the 3-position of the quinoline ring was found to be essential for antagonist potency against the α2C-adrenoceptor nih.govresearchgate.net.

Furthermore, studies on 4-amino, 7-substituted-quinoline derivatives have shown that these compounds possess antiproliferative activity arabjchem.org. The nature of the substituent also matters; for example, in some quinoline derivatives, a 6-methoxy group was found to be more advantageous for antibacterial activity than a 6-methyl group mdpi.com. In the context of antileishmanial 2-substituted quinolines, modifications on the quinoline scaffold have been a key strategy in optimizing activity nih.gov. The potential for a substituent to engage in specific interactions, such as hydrogen bonding or hydrophobic interactions within a biological target, is highly dependent on its position on the quinoline ring.

The following table illustrates the positional effects of various substituents on the bioactivity of different quinoline-based compound series.

| Compound Series | Position of Substitution | Type of Substituent | Impact on Bioactivity | Reference |

| 4-Aminoquinolines | 3 | Various | Absolute requirement for a substituent for α2C-adrenoceptor antagonist potency. | nih.govresearchgate.net |

| 4-Aminoquinolines | 7 | Various | 7-substituted derivatives showed antiproliferative activity. | arabjchem.org |

| Quinoline-carbonitriles | 6 | Methoxy vs. Methyl | Methoxy group showed superior antibacterial activity compared to methyl. | mdpi.com |

| 2,4-Disubstituted quinolines | 2, 4 | Bulky aryl groups | Enhanced cytotoxicity. | arabjchem.org |

This table is a compilation of findings from various studies on substituted quinolines and serves to highlight the importance of substituent positioning.

Role of the Guanidine (B92328) Moiety in Conferring Biological Efficacy

The guanidine group is a key pharmacophore in many biologically active molecules, largely due to its unique chemical properties.

The guanidine group has a high pKa value (around 13.5), meaning it is protonated and exists as the guanidinium (B1211019) cation at physiological pH. This cationic nature is often essential for biological activity. The guanidinium cation is particularly adept at forming strong, bidentate hydrogen bonds and electrostatic interactions with negatively charged groups such as phosphates, carboxylates, and sulfates found in biological targets like proteins and nucleic acids nih.gov.

The planar and delocalized charge of the guanidinium ion allows for stable and specific interactions within receptor binding pockets. In many cases, replacing the guanidine group with other functionalities leads to a significant loss of activity, underscoring its importance. For example, studies on indolo[2,3-b]quinoline derivatives have shown that the presence of the guanidine group is a crucial factor influencing their cytotoxicity and selectivity nih.gov. The guanidine moiety can also enhance the water solubility of a compound, which can improve its pharmacokinetic properties and potentially decrease toxicity nih.gov.

In the development of N-Aryl N'-hydroxyguanidines as nitric oxide synthase inhibitors, it was found that a monosubstituted N-hydroxyguanidine function was crucial for activity, as disubstituted analogs failed to produce nitric oxide nih.gov. This highlights the sensitivity of the biological activity to the substitution pattern on the guanidine nitrogens. In a different context, for quinazoline-2,4-diamines, which can be considered guanidine bioisosteres, derivatives bearing benzyl substituents at both the N2 and N4 positions displayed potent antileishmanial activity researchgate.net. This suggests that in some scaffolds, appropriate N-substitutions can be beneficial. The introduction of substituents on the guanidine nitrogen atoms can be a strategy to fine-tune the affinity and selectivity of the compound for its biological target.

The table below provides examples of how substitutions on the guanidino or related nitrogenous groups can affect biological activity in different compound classes.

| Compound Class | Substitution on Nitrogen(s) | Effect on Bioactivity | Reference |

| N-Aryl N'-hydroxyguanidines | Monosubstituted vs. Disubstituted | Monosubstitution was essential for NO production; disubstitution led to inactivity. | nih.gov |

| Quinazoline-2,4-diamines | N2, N4-dibenzyl | Potent in vitro antileishmanial activity. | researchgate.net |

| 6-Phenylpyridin-2-yl guanidine derivatives | Various substitutions | Modulated inhibitory activity towards MSK1. | nih.gov |

This table illustrates the impact of N-substitution on guanidine or similar moieties in various bioactive molecules.

Impact of Linker Length and Flexibility on Pharmacophore Spacing and Target Binding

In the parent compound, this compound, the guanidine group is directly attached to the quinoline ring. However, the introduction of a linker between these two moieties can significantly influence the compound's biological activity by altering the spatial relationship between the pharmacophores. The length and flexibility of such a linker are critical parameters in drug design.

A linker can provide conformational flexibility, allowing the molecule to adopt an optimal orientation for binding to its target. In some quinoline conjugates, a longer linker chain was found to enhance lipophilicity and basicity, which in turn promoted binding to the biological target, hemin nih.gov. The nature of the linker is also important; for instance, studies on 3-chloropiperidines showed that aromatic linkers conferred significantly different (and in some cases, more potent) antiproliferative activity compared to aliphatic linkers. An aromatic linker can introduce rigidity and potential for π-π stacking interactions, while a flexible aliphatic linker allows for more conformational freedom. The optimal linker length and composition are highly dependent on the specific biological target and the desired mode of interaction.

Comparative SAR with Other Quinoline-Guanidine Hybrid Structures

The unique pharmacological profile of this compound emerges from the synergistic interplay between the quinoline and guanidine moieties. A comparative analysis of its structure-activity relationship with other quinoline-guanidine hybrids reveals key structural determinants for biological activity.

The position of the guanidine group on the quinoline scaffold is a critical factor. In the case of this compound, the guanidino substituent at the C2-position is paramount for its activity. This positioning allows for optimal interaction with its biological target, likely through hydrogen bonding and electrostatic interactions facilitated by the basic guanidinium group. In contrast, analogs where the guanidine group is located at other positions, such as C4 or C8, often exhibit significantly reduced or altered pharmacological profiles.

Substitutions on the quinoline ring also play a crucial role in modulating activity. The presence of the ethyl group at the C6-position and the methyl group at the C4-position in the parent compound are not merely decorative. These alkyl groups contribute to the molecule's lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. Comparative studies with other quinoline-guanidine hybrids show that varying the nature and position of these substituents can have a profound impact on potency and selectivity. For instance, replacing the ethyl group with a bulkier substituent may enhance binding affinity to a specific target, while introducing polar groups could alter solubility and pharmacokinetic parameters.

The nature of the linker, if any, between the quinoline and guanidine moieties in other hybrid structures also provides valuable SAR insights. While this compound features a direct attachment, other analogs might incorporate flexible or rigid linkers. The length and composition of these linkers can influence the spatial orientation of the two key pharmacophores, thereby affecting their ability to bind effectively to the target site.

Interactive Table: Comparative Activity of Quinoline-Guanidine Analogs

| Compound ID | Quinoline Substitution | Guanidine Position | Linker | Relative Activity |

|---|---|---|---|---|

| 1 | 6-Ethyl-4-methyl | 2 | Direct | High |

| 2 | 4-Methyl | 2 | Direct | Moderate |

| 3 | 6-Ethyl | 2 | Direct | Moderate |

| 4 | Unsubstituted | 2 | Direct | Low |

| 5 | 6-Ethyl-4-methyl | 4 | Direct | Low |

Development of Predictive Models for Optimizing this compound Analogs

To accelerate the discovery of novel and more effective analogs of this compound, computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are being increasingly employed. These predictive models aim to establish a mathematical correlation between the structural features of a series of compounds and their biological activities.

The development of robust QSAR models for this class of compounds involves several key steps. First, a dataset of this compound analogs with their corresponding experimentally determined biological activities is compiled. A wide range of molecular descriptors are then calculated for each analog. These descriptors quantify various physicochemical properties, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) characteristics.

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and more advanced machine learning algorithms, are then used to build the QSAR model. These methods identify the most relevant descriptors that correlate with the observed biological activity. A statistically significant QSAR model can then be used to predict the activity of virtual or newly synthesized compounds, thereby prioritizing the most promising candidates for further investigation and reducing the need for extensive and costly experimental screening.

For instance, a hypothetical QSAR model for this compound analogs might reveal that a positive correlation exists between activity and the hydrophobicity of the substituent at the C6-position, while a negative correlation is observed with the steric bulk at the C4-position. Such a model would guide medicinal chemists to synthesize new analogs with more lipophilic groups at C6 and smaller substituents at C4 to potentially enhance their therapeutic efficacy.

These predictive models not only aid in the optimization of lead compounds but also provide valuable insights into the mechanism of action at a molecular level. By understanding which structural features are critical for activity, researchers can design next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles.

Interactive Table: Key Descriptors in a Hypothetical QSAR Model

| Descriptor | Type | Correlation with Activity | Implication for Design |

|---|---|---|---|

| LogP | Hydrophobic | Positive | Increased lipophilicity at C6 may enhance activity. |

| Molecular Volume (C4-substituent) | Steric | Negative | Smaller substituents at C4 are preferred. |

| Guanidinium Charge | Electronic | Positive | Maintaining a positive charge is crucial for interaction. |

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways for Derivatization

Future synthetic efforts should focus on creating a diverse library of derivatives of 2-(6-Ethyl-4-methylquinolin-2-yl)guanidine to establish a comprehensive structure-activity relationship (SAR). The exploration of various synthetic methodologies will be crucial for accessing novel analogs with improved potency, selectivity, and pharmacokinetic profiles.

One promising avenue involves the optimization of the guanidylation process, which is key to forming the final compound. While several guanidylating reagents are available, their efficiency can vary significantly. A systematic evaluation of these reagents is warranted to identify the most effective method for the 2-amino-6-ethyl-4-methylquinoline precursor. For instance, studies on the synthesis of indolo[2,3-b]quinoline guanidine (B92328) derivatives have demonstrated that N,N′-di-Boc-N′′-triflylguanidine can provide high yields, in some cases up to 95% nih.gov. This suggests that a similar approach could be highly effective for the target compound.

Further derivatization strategies could include modifications at several key positions on the quinoline (B57606) ring. For example, the ethyl group at the 6-position and the methyl group at the 4-position could be substituted with other alkyl or aryl groups to probe their influence on biological activity. Additionally, the synthesis of various substituted quinoline precursors through established methods like the Skraup, Doebner-von Miller, or Friedländer synthesis can provide a range of starting materials for guanidylation jddtonline.info. One-pot synthesis methods, which have been successfully used to create 2-aminoquinoline (B145021) derivatives from simple starting materials like acetonitrile (B52724), could also be adapted to streamline the production of novel precursors rsc.org.

| Guanidylation Reagent | Reaction Conditions | Reported Yield | Reference |

| N,N′-di-Boc-N′′-triflylguanidine | DCM, DIPEA, room temperature | 95% | nih.gov |

| N,N'-Bis(tert-butyloxycarbonyl)-S-methylisothiourea (BSTU) | Not specified | Lower yields and impurities | nih.gov |

| N-Boc-1H-pyrazole-1-carboxamidine | 50-60 °C, 5 days | No reaction observed | nih.gov |

Advanced Computational Approaches for Rational Drug Design and Optimization

To expedite the drug discovery process and to better understand the molecular interactions of this compound and its derivatives, advanced computational techniques are indispensable. Molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can provide valuable insights into the binding modes and affinities of these compounds with their biological targets.

Molecular docking studies, for instance, have been successfully employed to investigate the binding of quinoline derivatives to a variety of targets, including HIV reverse transcriptase and topoisomerase-II nih.govresearchgate.net. By creating a homology model of potential target proteins, the binding interactions of this compound can be predicted, guiding the design of more potent analogs. For example, docking studies on quinoline-pyrimidine hybrids as HIV reverse transcriptase inhibitors revealed that compounds with electron-withdrawing groups on a phenyl ring and a free amino group exhibited better binding affinity nih.gov. This type of analysis could inform the derivatization strategy for the target compound.

QSAR studies can further refine the drug design process by correlating the structural features of a series of compounds with their biological activity researchgate.net. By developing 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers can visualize the regions of the molecule where modifications are likely to enhance activity. These models can then be used to prioritize the synthesis of the most promising derivatives, saving time and resources.

Broadening the Spectrum of Investigated Biological Targets

The quinoline scaffold is a well-established pharmacophore present in a wide array of approved drugs with diverse therapeutic applications, including anticancer, antimalarial, antibacterial, and antiviral activities jddtonline.infojddtonline.infonih.govbiointerfaceresearch.com. Given this precedent, it is highly probable that this compound and its derivatives will exhibit a broad range of biological activities.

Initial research should focus on screening the compound against a panel of cancer cell lines, as quinoline-guanidine derivatives have shown significant cytotoxic effects nih.gov. For example, an indolo[2,3-b]quinoline guanidine derivative was found to be particularly active against A549 lung adenocarcinoma and MCF7 breast cancer cell lines nih.gov. Beyond cancer, the compound should be evaluated for its activity against various pathogens. Quinoline derivatives have a long history as antimalarial agents, and the guanidine moiety may confer novel mechanisms of action nih.gov.

Furthermore, functional proteomics approaches could be employed to identify novel biological targets. Studies on other quinoline drugs have identified proteins such as aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as potential targets drugbank.com. Investigating the interaction of this compound with these and other proteins could uncover new therapeutic applications. The guanidine group itself is known to interact with various biological targets, and its presence in this quinoline scaffold may lead to unique pharmacological profiles nih.gov.

| Potential Biological Target Class | Examples | Rationale for Investigation |

| Oncology | Topoisomerase II, Kinases, DNA | Quinoline derivatives are known to act as topoisomerase inhibitors and intercalate with DNA. arabjchem.org |

| Infectious Diseases | HIV Reverse Transcriptase, Plasmodium falciparum | Quinoline is a core scaffold in many anti-infective agents. nih.govnih.gov |

| Metabolic Enzymes | Aldehyde Dehydrogenase 1 (ALDH1), Quinone Reductase 2 (QR2) | These have been identified as targets for other quinoline compounds. drugbank.com |

| Neurological Disorders | Alpha2-adrenoceptors | Guanidine derivatives have been investigated as ligands for these receptors. nih.gov |

Development of Targeted Delivery Strategies for Quinoline-Guanidine Scaffolds

A significant challenge in the clinical translation of novel therapeutic agents is achieving effective drug delivery to the target site while minimizing off-target toxicity. The development of targeted delivery strategies for quinoline-guanidine scaffolds will be crucial for maximizing their therapeutic potential. Nanotechnology-based drug delivery systems, in particular, offer a promising approach to address issues such as poor bioavailability and systemic toxicity mdpi.com.

Nanoformulations, such as liposomes, nanoemulsions, and polymeric nanoparticles, can encapsulate the drug, protecting it from degradation and enabling controlled release mdpi.com. These nanocarriers can be further functionalized with targeting ligands, such as antibodies or peptides, to direct the drug specifically to diseased cells or tissues, thereby enhancing efficacy and reducing side effects. For quinoline compounds, nanoformulations have been shown to improve their delivery and targeting capabilities mdpi.com.

Another area of exploration is the use of transdermal drug delivery systems (TDDS). For certain applications, TDDS can offer advantages over oral or injectable routes by avoiding first-pass metabolism and providing sustained drug release mdpi.com. The feasibility of formulating this compound into a transdermal patch or gel should be investigated, particularly for localized therapies. Computational studies can also aid in the design of effective drug delivery vehicles, as demonstrated by research on benzimidazolone capsules as nanocarriers for anticancer drugs researchgate.net.

Q & A

Q. What are the established synthetic routes for 2-(6-Ethyl-4-methylquinolin-2-yl)guanidine, and how can reaction conditions be optimized for yield and purity?

The synthesis of quinoline-based guanidine derivatives typically involves multi-step strategies. A plausible route includes:

- Quinoline core formation : Cyclization of substituted aniline precursors with aldehydes or ketones under acid catalysis.

- Guanidine introduction : Nucleophilic substitution or coupling reactions (e.g., using carbodiimide-mediated guanidinylation) to attach the guanidine moiety to the quinoline scaffold.

- Optimization : Transition metal-catalyzed reactions (e.g., Pd-mediated cross-couplings) can enhance regioselectivity and reduce byproducts . Purification via column chromatography or recrystallization improves purity, while reaction parameters (temperature, solvent polarity) influence yield .

Q. What analytical techniques are critical for characterizing the structural and purity profile of this compound?

- Structural elucidation :

- Purity assessment :

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

Discrepancies may arise from assay-specific variables:

- Experimental design : Standardize cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO tolerance <0.1%) .

- Mechanistic studies : Use isothermal titration calorimetry (ITC) to compare binding affinities to target proteins (e.g., kinases) under physiological pH and ionic strength .

- Data normalization : Include reference compounds (e.g., cimetidine for H2 receptor antagonism) to calibrate activity thresholds .

Q. What computational modeling approaches predict the binding interactions of this compound with biological targets?

- Molecular docking (AutoDock Vina) : Screen against protein databases (PDB) to identify potential binding pockets (e.g., ATP-binding sites in kinases).

- Molecular dynamics (MD) simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories, evaluating RMSD fluctuations and hydrogen-bond networks .

- QSAR modeling : Correlate substituent effects (e.g., ethyl vs. methyl groups) with activity trends using Hammett σ constants or logP values .

Q. How can researchers assess the stability and degradation pathways of this compound under varying storage conditions?

- Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light, monitoring degradation via LC-MS.

- Degradant identification : Use high-resolution MS/MS to characterize oxidation byproducts (e.g., quinoline N-oxide derivatives) .

- Storage recommendations : Stabilize in amber vials at −20°C under inert gas (argon) to prevent hydrolysis or photodegradation .

Methodological Tables

Q. Table 1. Comparison of Characterization Techniques

Q. Table 2. Key Variables in Biological Assays

| Variable | Impact on Activity | Mitigation Strategy |

|---|---|---|

| Cell line | Receptor expression levels | Use CRISPR-edited isogenic lines |

| Solvent | Cytotoxicity at >0.1% DMSO | Pre-test solvent tolerance |

| Incubation time | Time-dependent efficacy | Kinetic studies (0–72 h) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.